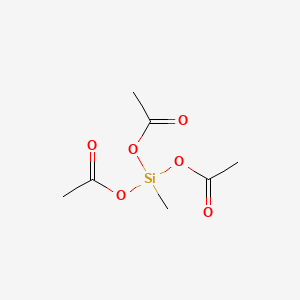

Methyltriacetoxysilane

Description

Properties

IUPAC Name |

[diacetyloxy(methyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O6Si/c1-5(8)11-14(4,12-6(2)9)13-7(3)10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJPBVNWVPUZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027565 | |

| Record name | Methylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Alfa Aesar MSDS] | |

| Record name | Silanetriol, 1-methyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltriacetoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.2 [mmHg] | |

| Record name | Methyltriacetoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4253-34-3 | |

| Record name | Methyltriacetoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylsilanetriol triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltriacetoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanetriol, 1-methyl-, 1,1,1-triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylsilanetriyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylsilanetriyl triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLSILANETRIOL TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FX3GZ7AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyltriacetoxysilane: Chemical Structure and Properties

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It covers its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its applications as a crosslinking agent and surface modifier. Detailed experimental protocols for its synthesis and characterization are also presented.

Chemical Structure and Identification

This compound, also known as methylsilanetriyl triacetate, is an organosilane with a central silicon atom bonded to one methyl group and three acetoxy groups.[1] This structure imparts a dual reactivity: the methyl group provides hydrophobicity, while the acetoxy groups are susceptible to hydrolysis, leading to the formation of reactive silanol (B1196071) groups.[1]

Molecular Formula: C₇H₁₂O₆Si[1]

Structural Formula: CH₃Si(OCOCH₃)₃[1]

CAS Number: 4253-34-3[1]

Synonyms: Methylsilanetriyl triacetate, Triacetoxymethylsilane, MTAS[1]

Physicochemical Properties

This compound is a colorless to yellowish liquid or solid with a pungent, vinegar-like odor due to the slow hydrolysis in the presence of atmospheric moisture, which releases acetic acid.[1][2] It is soluble in many organic solvents but reacts with water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 220.25 g/mol | [1] |

| Melting Point | 40-45 °C | [1][2] |

| Boiling Point | 94-95 °C at 9 mmHg | [1][2] |

| Density | 1.20 g/mL at 20 °C | [1][2] |

| Refractive Index | 1.52-1.522 | [1] |

| Flash Point | 185 °F (85 °C) | [1] |

| Vapor Pressure | 0.053-26 Pa at 20-25 °C | [1] |

| Water Solubility | Reacts | [1] |

Synthesis and Purification

This compound is typically synthesized by the reaction of methyltrichlorosilane (B1216827) with an acetylating agent, such as acetic acid or acetic anhydride (B1165640).[3][4] The reaction with acetic anhydride is often preferred as it avoids the formation of corrosive hydrogen chloride gas as a byproduct.[5]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from methyltrichlorosilane and acetic anhydride.

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Anhydrous reaction vessel (e.g., round-bottom flask)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

-

Charge the reaction vessel with methyltrichlorosilane.

-

Slowly add acetic anhydride to the stirred methyltrichlorosilane from the dropping funnel under an inert atmosphere. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure the reaction goes to completion.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or NMR).

-

Upon completion, cool the reaction mixture to room temperature.

Experimental Protocol: Purification

Objective: To purify the synthesized this compound by fractional distillation.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)

-

Vacuum source (if necessary)

-

Heating mantle

-

Receiving flasks

Procedure:

-

Assemble the fractional distillation apparatus.

-

Charge the distillation flask with the crude this compound.

-

Heat the flask gently to initiate boiling. The use of a vacuum can lower the boiling point and prevent decomposition of the product.

-

Carefully control the heating to allow for the separation of lower-boiling impurities from the desired product.

-

Collect the fraction that distills at the expected boiling point of this compound under the given pressure.

-

Confirm the purity of the collected fractions using analytical techniques such as GC or NMR.

Reactivity: Hydrolysis and Condensation

The key chemical property of this compound is its reactivity towards water. The acetoxy groups readily hydrolyze to form methylsilanetriol (B1219558) (CH₃Si(OH)₃) and acetic acid.[1] The silanol intermediates are unstable and undergo self-condensation to form siloxane bonds (Si-O-Si), leading to the formation of a cross-linked polysiloxane network.[1] This reaction is the basis for its use as a crosslinking agent in room-temperature-vulcanizing (RTV) silicone sealants.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Methyltriacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hydrolysis mechanism of methyltriacetoxysilane (MTAS). It is intended for an audience with a strong scientific background, including researchers, scientists, and professionals in drug development who may use silanes in various applications, including as crosslinking agents or in surface modification. This document details the reaction pathway, influencing factors, and byproducts, supported by quantitative data, experimental methodologies, and visual diagrams.

Introduction to this compound and its Hydrolysis

This compound (CH₃Si(OCOCH₃)₃), commonly abbreviated as MTAS, is an organosilicon compound widely utilized as a crosslinking agent in room-temperature vulcanizing (RTV) silicone sealants and adhesives.[1][2][3] Its efficacy stems from its high reactivity with moisture. Upon exposure to water, MTAS undergoes rapid hydrolysis, a chemical reaction that is the first and critical step in the curing process of many silicone-based materials.[1][3][4]

The overall hydrolysis reaction involves the substitution of the three acetoxy groups with hydroxyl groups, leading to the formation of methylsilanetriol (B1219558) (CH₃Si(OH)₃) and three molecules of acetic acid (CH₃COOH) as a byproduct.[1][2][4] The resulting methylsilanetriol is a highly reactive intermediate that readily undergoes self-condensation to form a stable siloxane (Si-O-Si) network, which constitutes the cured silicone polymer matrix.[1][3]

The Stepwise Hydrolysis Mechanism

The hydrolysis of this compound is not a single-step event but rather a rapid, stepwise process. Each of the three acetoxy groups is sequentially replaced by a hydroxyl group. The reaction proceeds through the formation of partially hydrolyzed intermediates: methyl-diacetoxy-silanol and methyl-acetoxy-silanediol.

The overall reaction can be summarized as follows:

Step 1: First Hydrolysis CH₃Si(OCOCH₃)₃ + H₂O → CH₃Si(OCOCH₃)₂(OH) + CH₃COOH (this compound reacts with water to form Methyl-diacetoxy-silanol and acetic acid)

Step 2: Second Hydrolysis CH₃Si(OCOCH₃)₂(OH) + H₂O → CH₃Si(OCOCH₃)(OH)₂ + CH₃COOH (Methyl-diacetoxy-silanol reacts with water to form Methyl-acetoxy-silanediol and acetic acid)

Step 3: Third Hydrolysis CH₃Si(OCOCH₃)(OH)₂ + H₂O → CH₃Si(OH)₃ + CH₃COOH (Methyl-acetoxy-silanediol reacts with water to form Methylsilanetriol and acetic acid)

Subsequent Condensation The final hydrolysis product, methylsilanetriol, is unstable and rapidly condenses to form a polysiloxane network, releasing water in the process. This condensation is the basis for the curing of silicone sealants.

n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O (Methylsilanetriol molecules condense to form a polymethylsilsesquioxane network and water)

Quantitative Data on Hydrolysis

The hydrolysis of this compound is known to be extremely fast. Quantitative kinetic studies are challenging due to the rapid reaction rate.

| Parameter | Value | Conditions | Source |

| Half-life (t₁/₂) of MTAS | < 12 seconds | 25°C, pH 4.06 | [4] |

| Half-life (t₁/₂) of MTAS | < 12 seconds | 25°C, pH 7.14 | [4] |

| Half-life (t₁/₂) of MTAS | < 12 seconds | 25°C, pH 9.13 | [4] |

Due to this rapid hydrolysis, determining the individual rate constants (k₁, k₂, and k₃) for the stepwise reaction of MTAS has not been quantitatively achieved.[4] For context, kinetic data for the analogous but slower-hydrolyzing methyltriethoxysilane (MTES) is often used to understand the factors influencing the reaction. The hydrolysis of alkoxysilanes like MTES is generally found to follow pseudo-first-order kinetics when water is in excess.

Factors Influencing the Hydrolysis Rate

Several factors can influence the rate of silane (B1218182) hydrolysis, although the effect on MTAS is less pronounced due to its intrinsically high reactivity.

-

pH: The hydrolysis of silanes is catalyzed by both acids and bases. The reaction is slowest around a neutral pH of 7.

-

Water Availability: As a reactant, the concentration of water is critical. The reaction is initiated by ambient moisture.

-

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

-

Solvent: The choice of solvent can impact the solubility of the silane and water, thereby affecting the reaction rate.

-

Steric and Inductive Effects: The nature of the organic substituent on the silicon atom and the type of hydrolyzable group influence reactivity. The acetoxy group is a very good leaving group, contributing to the high reactivity of MTAS compared to alkoxysilanes.

Experimental Protocols for Studying Silane Hydrolysis

Monitoring the hydrolysis of this compound is challenging due to its speed. However, the following are general protocols for studying silane hydrolysis, which can be adapted for very fast reactions using appropriate techniques.

Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying silane hydrolysis as it allows for the identification and quantification of the starting material, intermediates, and final products.

-

Instrumentation: High-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Nuclei to Observe:

-

¹H NMR: To monitor the disappearance of the acetoxy protons of MTAS and the appearance of the acetic acid proton signal.

-

²⁹Si NMR: To directly observe the change in the chemical environment of the silicon atom as the acetoxy groups are replaced by hydroxyl groups.

-

-

Sample Preparation:

-

Prepare a stock solution of MTAS in a dry, deuterated solvent (e.g., acetone-d₆ or CDCl₃).

-

Cool the NMR tube and sample to a low temperature (e.g., using a cryoprobe) to slow the reaction upon water addition.

-

Inject a stoichiometric amount of D₂O (deuterium oxide is used to avoid a large water signal in the ¹H spectrum) into the NMR tube.

-

Immediately begin acquiring spectra in rapid succession.

-

-

Data Analysis: The concentration of the different species over time can be determined by integrating the corresponding signals in the spectra. For a pseudo-first-order reaction, a plot of ln([MTAS]) versus time will yield a straight line with a slope of -k_obs.

Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is well-suited for in-situ monitoring of the hydrolysis reaction.

-

Instrumentation: FTIR spectrometer with a rapid-scan capability and an ATR accessory.

-

Spectral Regions of Interest:

-

Disappearance of Si-O-C stretching vibrations of the acetoxy group.

-

Appearance of a broad O-H stretching band from the silanol (B1196071) (Si-OH) groups and water.

-

Appearance of the C=O stretching vibration of acetic acid.

-

-

Experimental Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Deposit a thin film of MTAS onto the ATR crystal.

-

Introduce a controlled amount of water or humid air to initiate the hydrolysis.

-

Immediately begin collecting spectra at short time intervals.

-

-

Data Analysis: The change in the absorbance of characteristic peaks is proportional to the concentration of the respective species. This allows for the tracking of the reaction progress over time.

Visualizing the Hydrolysis and Condensation Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key stages of this compound hydrolysis and subsequent condensation.

Caption: Stepwise hydrolysis of this compound.

Caption: Condensation of methylsilanetriol to form a network.

Caption: General workflow for studying silane hydrolysis.

Conclusion

The hydrolysis of this compound is a fundamental and rapid chemical process that is central to its function as a crosslinking agent. The reaction proceeds in a stepwise manner to produce methylsilanetriol and acetic acid. The high reactivity of MTAS makes detailed kinetic analysis challenging, but an understanding of the overall mechanism and the factors that influence it is crucial for controlling the properties of the resulting silicone materials. The experimental techniques outlined provide a framework for investigating the hydrolysis of silanes, which can be adapted for the study of highly reactive systems like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Methyltriacetoxysilane

This compound (MTAS), a versatile organosilicon compound, serves as a critical crosslinking agent and coupling agent in various industrial and research applications.[1][2][3] Its significance lies in its role in room-temperature vulcanizing (RTV) silicone rubber systems, where it facilitates curing without the need for external heat.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for scientific and research applications.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4253-34-3 | [4][5][6][7][8] |

| Molecular Formula | C₇H₁₂O₆Si | [4][5][6][7][8] |

| Molecular Weight | 220.25 g/mol | [2][4][5][6][7][8][9] |

| Appearance | Colorless to yellowish liquid | [2][5][9] |

| Odor | Strong acetic acid odor | [2][5] |

| Density | ~1.2 g/mL | [8][9] |

| Boiling Point | 94-95 °C (9 mmHg) | [8] |

| Melting Point | 40-45 °C | [8] |

| Solubility | Soluble in organic solvents like alcohols, ethers, ketones, and aromatic hydrocarbons. | [2][9] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of methyltrichlorosilane (B1216827) with either acetic acid or acetic anhydride (B1165640).[1][7][9][10] The reaction with acetic acid produces hydrochloric acid as a byproduct, while the reaction with acetic anhydride offers a pathway that avoids corrosive byproducts.[1][10]

Reaction Scheme

The overall reaction is as follows:

CH₃SiCl₃ + 3CH₃COOH → CH₃Si(OCOCH₃)₃ + 3HCl[1]

Experimental Protocol: Synthesis via Dehydrochlorination

This protocol details the synthesis of this compound from methyltrichlorosilane and acetic acid.

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Glacial acetic acid (CH₃COOH)

-

Acetic anhydride ((CH₃CO)₂O) (to prevent premature hydrolysis)[11]

-

Inert hydrocarbon solvent (e.g., hexane, toluene)[1]

-

Iron complexing agent (e.g., EDTA, phenanthroline) (optional, to improve yield by preventing iron contamination)[1][10]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas (e.g., nitrogen).[11]

-

Charging Reactants: Charge the flask with methyltrichlorosilane and an inert solvent.[1] In a separate vessel, mix glacial acetic acid with a small amount of acetic anhydride.[11]

-

Reaction: Slowly add the acetic acid/acetic anhydride mixture to the stirred solution of methyltrichlorosilane.[11] The molar ratio of methyltrichlorosilane to acetic acid should be approximately 1:3.[1]

-

Heating: Heat the reaction mixture to 50-70 °C under a nitrogen atmosphere.[1] Some procedures may call for higher temperatures of 120-130 °C under reflux.[11] The reaction time can range from 0.5 to 10 hours.[1]

-

Monitoring: The reaction progress can be monitored by detecting the evolution of hydrogen chloride gas at the top of the reflux condenser using a moist pH indicator paper or with a drop of silver nitrate (B79036) solution on a glass rod (use with caution to avoid contamination).[11]

-

Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials, yielding pure this compound.[1][9]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization of this compound

A variety of analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

Spectroscopic Characterization

| Technique | Key Observations |

| ¹H NMR | Predicted peaks for methyl protons (Si-CH₃) and acetyl protons (-OCOCH₃). |

| ¹³C NMR | Predicted peaks for the methyl carbon (Si-CH₃) and the carbonyl and methyl carbons of the acetoxy groups. |

| ²⁹Si NMR | A characteristic chemical shift for the silicon atom, confirming the organosilicon structure.[12] |

| Infrared (IR) Spectroscopy | Strong absorption bands corresponding to C=O stretching of the acetoxy group and Si-O-C stretching. |

| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[4][5][6][13][14] |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR) can be used.[12]

-

Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra. For ²⁹Si NMR, a silicon-free probe may be beneficial.[12]

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample can be placed between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.[4]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g., heptane).[15]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is common.[15]

-

Mass Range: Scan a mass range appropriate for the expected fragments.

-

Thermal Analysis

| Technique | Purpose | Key Findings |

| Thermogravimetric Analysis (TGA) | To determine thermal stability and decomposition profile. | Identifies the temperature at which the compound begins to decompose and the percentage of weight loss at different temperatures.[16][17] |

| Differential Scanning Calorimetry (DSC) | To identify thermal transitions such as melting point and glass transition temperature. | Measures the heat flow associated with thermal transitions as a function of temperature.[17] |

Experimental Protocols: Thermal Analysis

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA pan (e.g., alumina (B75360) or platinum).

-

Conditions:

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Place a small amount of the sample into a DSC pan and seal it.

-

Instrumentation: A differential scanning calorimeter.[17][18]

-

Conditions:

Characterization Workflow

Caption: Characterization workflow for this compound.

Applications in Research and Development

This compound is a key component in the formulation of silicone-based materials.[1][9] Its ability to hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups makes it an effective crosslinker for silicone polymers.[1][2] This property is crucial in the development of adhesives, sealants, and coatings with enhanced durability, water resistance, and adhesion.[1][2] In the pharmaceutical and biomedical fields, the surface modification capabilities of this compound are being explored for applications such as drug delivery systems and biocompatible coatings. Its potential cytotoxic effects and interactions with cellular processes are also areas of active research.[1]

References

- 1. This compound CAS 4253-34-3|Crosslinking Agent [benchchem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound Cas 4253-34-3, MTAS SILANE | Co-Formula Manufacturer [cfmats.com]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. US3974198A - Process for producing this compound - Google Patents [patents.google.com]

- 11. Experiments - Synthesis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 18. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 19. academicworks.cuny.edu [academicworks.cuny.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyltriacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltriacetoxysilane (MTAS), with the chemical formula CH₃Si(OCOCH₃)₃, is a versatile organosilicon compound widely utilized as a crosslinking agent in silicone elastomers and as a surface modifying agent.[1] Its high reactivity, particularly towards moisture, makes it a critical component in the formulation of room-temperature-vulcanizing (RTV) silicone sealants and adhesives.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual representations of its key chemical transformations.

Physical Properties

This compound is a colorless to pale yellow solid or liquid with a characteristic acrid odor resembling acetic acid. Its physical state at room temperature is dependent on purity and ambient conditions, as its melting point is near room temperature. The key physical properties of this compound are summarized in the table below.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₇H₁₂O₆Si | [2] | |

| Molecular Weight | 220.25 | g/mol | [2] |

| Melting Point | 40 - 45 | °C | |

| Boiling Point | 94 - 95 (at 9 mmHg) | °C | |

| Density | 1.20 (at 20 °C) | g/mL | |

| Appearance | Colorless to pale yellow solid or liquid | ||

| Odor | Acrid, vinegar-like |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of three reactive acetoxy groups attached to the silicon atom. These groups are susceptible to hydrolysis, which is the most significant chemical reaction of this compound.

Hydrolysis

This compound reacts rapidly with water or moisture in the air to undergo hydrolysis. This reaction leads to the formation of methylsilanetriol (B1219558) and three equivalents of acetic acid. The silanetriol is unstable and readily undergoes self-condensation to form a stable polysiloxane network (silicone resin), while the released acetic acid is responsible for the characteristic vinegar-like smell of curing acetoxy-type silicone sealants.

The overall hydrolysis and condensation process can be represented as follows:

-

Hydrolysis: CH₃Si(OCOCH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃COOH

-

Condensation: n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O

Synthesis

A common method for the synthesis of this compound involves the reaction of methyltrichlorosilane (B1216827) with acetic anhydride.[3] This reaction produces this compound and acetyl chloride as a byproduct.

CH₃SiCl₃ + 3(CH₃CO)₂O → CH₃Si(OCOCH₃)₃ + 3CH₃COCl

Alternatively, it can be synthesized by the reaction of methyltrichlorosilane with acetic acid. This method, however, produces corrosive hydrogen chloride as a byproduct.[4]

CH₃SiCl₃ + 3CH₃COOH → CH₃Si(OCOCH₃)₃ + 3HCl

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physical and chemical properties of this compound. These protocols are based on standard laboratory techniques and may require optimization for specific equipment and sample purities.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

Procedure:

-

Ensure the this compound sample is dry and in a fine powdered form. If necessary, gently grind the solid in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to quickly approach the expected melting point (around 35-40 °C).

-

When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

-

Repeat the measurement with a fresh sample to ensure accuracy.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since this compound has a relatively high boiling point at atmospheric pressure, a reduced pressure (vacuum) distillation is often employed to prevent decomposition.

Apparatus:

-

Distillation apparatus (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)

-

Heating mantle

-

Vacuum pump and pressure gauge

-

Boiling chips

-

Thermometer (calibrated)

Procedure:

-

Place a small volume of liquid this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 9 mmHg).

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature on the thermometer. The boiling point is the temperature at which the liquid is boiling, and a steady stream of condensate is observed on the thermometer bulb and in the condenser.

-

Record the stable temperature and the corresponding pressure.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are commonly used to characterize organic compounds. For organosilicon compounds, ²⁹Si NMR can also be very informative.

Apparatus:

-

NMR spectrometer (e.g., Bruker, Jeol, or Varian)

-

NMR tubes

-

Pipettes

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

-

Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard (e.g., TMS) to the solution.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR, ¹³C NMR, and, if available, ²⁹Si NMR spectra according to the instrument's standard operating procedures.

-

Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).

-

Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of functional groups.

Apparatus:

-

FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

-

Spatula

-

Potassium bromide (KBr), if preparing a solid sample pellet

Procedure (using Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the this compound sample (liquid or solid) directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups of this compound, such as C=O stretching of the acetate (B1210297) groups, Si-O-C stretching, and C-H stretching of the methyl group.[1]

Investigation of Hydrolysis Kinetics

Principle: The rate of hydrolysis of this compound can be monitored by observing the change in concentration of a reactant or product over time. This can be achieved using techniques like titration (to measure the produced acetic acid) or spectroscopy (to monitor the disappearance of this compound or the appearance of a product).

Apparatus:

-

Reaction vessel (e.g., a jacketed beaker or flask) with a magnetic stirrer

-

Thermostatic water bath

-

pH meter or autotitrator

-

Burette with a standard solution of sodium hydroxide (B78521)

-

Stopwatch

-

Spectrometer (e.g., FTIR or NMR), if used for monitoring

Procedure (by titration):

-

Place a known amount of a suitable solvent (e.g., a mixture of water and an organic solvent to ensure miscibility) in the reaction vessel and bring it to the desired temperature using the water bath.

-

Start the stirrer.

-

At time t=0, add a known amount of this compound to the solvent.

-

At regular time intervals, withdraw a known volume of the reaction mixture.

-

Immediately quench the reaction in the aliquot (e.g., by adding it to a cold solvent).

-

Titrate the quenched aliquot with a standardized solution of sodium hydroxide to determine the concentration of the acetic acid produced.

-

Plot the concentration of acetic acid versus time to determine the reaction rate. From this data, the rate law and rate constant for the hydrolysis reaction can be determined.

Conclusion

This compound is a key industrial chemical with well-defined physical and chemical properties that are crucial for its applications. Its reactivity, particularly its rapid hydrolysis, is the cornerstone of its function as a crosslinking agent in silicone-based materials. The experimental protocols outlined in this guide provide a framework for the characterization of this important compound, enabling researchers and professionals in drug development and other scientific fields to better understand and utilize its properties in their respective applications. The provided diagrams of its synthesis and reaction pathways offer a clear visual representation of its chemical transformations.

References

- 1. This compound CAS 4253-34-3|Crosslinking Agent [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Experiments - Synthesis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]

- 4. US3974198A - Process for producing this compound - Google Patents [patents.google.com]

Methyltriacetoxysilane (CAS No. 4253-34-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyltriacetoxysilane (MTAS), identified by the CAS number 4253-34-3, is a versatile organosilicon compound with the chemical formula CH₃Si(OCOCH₃)₃. It is a key component in the formulation of various materials, most notably as a crosslinking agent in single-component, room-temperature vulcanizing (RTV-1) silicone sealants. This technical guide provides an in-depth overview of its chemical and physical properties, mechanism of action, key applications, and relevant experimental protocols.

Core Properties of this compound

This compound is a colorless to yellowish liquid or solid with a characteristic acrid odor of acetic acid.[1][2] It is highly sensitive to moisture and will hydrolyze upon contact with water or humid air.[1][3]

Physicochemical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 220.25 g/mol | [4][5] |

| Melting Point | 40-45 °C | [2][5][6] |

| Boiling Point | 94-95 °C at 9 mmHg | [2][5][6] |

| Density | 1.20 g/mL at 20 °C | [2][5] |

| Flash Point | 84 °C | [6][7] |

| Refractive Index | 1.4083 at 20 °C | [8] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Reference(s) |

| Water Solubility | Decomposes | [3] |

| Log of Water Solubility (mol/L) | 1.44 (Crippen Calculated) | [9] |

| Octanol/Water Partition Coefficient (logP) | 0.244 (Crippen Calculated) | [9] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, ketones, and aromatic hydrocarbons. | [10] |

Table 3: Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 1602 - 2850 mg/kg |

Mechanism of Action: Hydrolysis and Crosslinking

The primary function of this compound in most applications is to act as a crosslinking agent, a role it fulfills through a two-step process of hydrolysis and condensation.[4][11]

-

Hydrolysis: When exposed to moisture, the three acetoxy groups of MTAS readily hydrolyze, releasing acetic acid as a byproduct and forming a reactive intermediate, methylsilanetriol (B1219558) (CH₃Si(OH)₃).[1][4] This reaction is responsible for the characteristic vinegar-like smell of curing acetoxy-type silicone sealants.[12]

-

Condensation: The newly formed silanol (B1196071) (Si-OH) groups on the methylsilanetriol are highly reactive and undergo condensation reactions with other silanol groups. These can be other methylsilanetriol molecules or, more commonly, the silanol-terminated ends of silicone polymers (e.g., polydimethylsiloxane).[4][11] This condensation reaction forms stable siloxane (Si-O-Si) bonds, creating a three-dimensional crosslinked network.[4][13]

This crosslinked network is what transforms the initial liquid or paste-like silicone formulation into a durable, flexible, and resilient solid material.[13]

Figure 1. Hydrolysis and condensation pathway of this compound.

Key Applications

This compound is a critical component in a variety of industrial and research applications:

-

Silicone Sealants and Adhesives: Its most prominent use is as a crosslinker in RTV-1 acetoxy silicone sealants.[11][13] These sealants are widely used in construction, automotive, and electronics for sealing, bonding, and coating.[14] The incorporation of MTAS enhances the mechanical properties, such as tensile strength and elongation, and promotes adhesion to a wide range of substrates including glass, metals, and ceramics.[1][13]

-

Surface Modification: MTAS can be used to modify the surface properties of inorganic materials.[14] The hydrolysis of MTAS and subsequent condensation onto a hydroxylated surface can create a hydrophobic (water-repellent) layer.[8]

-

Coupling Agent: It acts as a coupling agent to improve the adhesion between organic polymers and inorganic substrates.[14]

-

Synthesis of Organosilicon Compounds: MTAS serves as a precursor in the synthesis of other organosilicon compounds.[14]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from trichloromethylsilane and acetic anhydride.

Materials:

-

Trichloromethylsilane

-

Acetic acid

-

Acetic anhydride

-

Round-bottom flask (50 ml)

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Oil bath

-

Graduated measuring pipets

Procedure: [8]

-

Safety Precautions: This experiment should be performed in a fume hood while wearing appropriate personal protective equipment (safety glasses, lab coat, and gloves) as the reactants are corrosive and hydrogen chloride gas is evolved.

-

Reaction Setup: Assemble the reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer bar, a reflux condenser, and an oil bath on a magnetic hot plate.

-

Charging the Reactor: In the round-bottom flask, combine 2.5 ml of acetic acid, 0.83 ml of acetic anhydride, and 0.8 ml of trichloromethylsilane.

-

Reaction: Heat the mixture to 120-130 °C under reflux with constant stirring. The reaction is typically complete within 15 minutes. During the reaction, hydrogen chloride gas is released.

-

Cooling and Storage: After the reaction is complete, allow the mixture to cool to room temperature. The resulting product, this compound, should be stored in a tightly sealed container away from moisture.

Figure 2. Workflow for the synthesis of this compound.

Formulation of a Representative RTV-1 Silicone Sealant

This protocol provides a general outline for the formulation of an acetoxy-cure RTV-1 silicone sealant using this compound. Specific formulations are often proprietary and may require optimization.

Materials:

-

Silanol-terminated polydimethylsiloxane (B3030410) (PDMS) polymer

-

This compound (crosslinker)

-

Fumed silica (B1680970) (reinforcing filler)

-

Plasticizer (e.g., non-reactive silicone fluid)

-

Adhesion promoter (optional, e.g., another silane)

-

Catalyst (e.g., organotin compound)

-

Planetary mixer or high-shear mixer

Procedure: [15]

-

Polymer and Plasticizer Mixing: In a suitable mixer, blend the silanol-terminated PDMS polymer and the plasticizer until a homogeneous mixture is obtained. This step helps to adjust the viscosity and extrudability of the final sealant.

-

Filler Incorporation: Gradually add the fumed silica to the polymer-plasticizer blend under high shear. The fumed silica acts as a reinforcing agent to improve the mechanical properties of the cured sealant. Mix until the filler is thoroughly dispersed.

-

Addition of Crosslinker and Adhesion Promoter: In a moisture-controlled environment, add the this compound and any adhesion promoter to the mixture. Mix until uniformly dispersed. The amount of MTAS will determine the crosslink density and affect the curing rate and final properties of the sealant. A typical addition level is approximately 3-5%.[15]

-

Catalyst Addition: Add the catalyst to the formulation and mix thoroughly. The catalyst controls the rate of the condensation curing reaction.

-

Degassing: Degas the final formulation under vacuum to remove any entrapped air bubbles.

-

Packaging: Package the sealant in moisture-proof cartridges or containers.

Figure 3. General workflow for RTV-1 silicone sealant formulation.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][4] It is harmful if swallowed.[4] Upon contact with moisture, it releases acetic acid, which is also corrosive and irritating to the respiratory system.[1][10] Therefore, it is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Store in a tightly closed container in a cool, dry place away from moisture.[1]

Conclusion

This compound is a pivotal chemical in the field of silicone chemistry, primarily due to its role as a highly effective crosslinking agent. Its moisture-initiated hydrolysis and subsequent condensation reactions are fundamental to the curing of RTV-1 silicone sealants, providing them with their desirable mechanical and adhesive properties. Understanding the properties, mechanism of action, and handling requirements of MTAS is essential for researchers and professionals working on the development of advanced materials for a wide array of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. This compound CAS 4253-34-3|Crosslinking Agent [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. server.ccl.net [server.ccl.net]

- 8. Experiments - Synthesis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. marketpublishers.com [marketpublishers.com]

- 12. Experiments - Hydrolysis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]

- 13. nbinno.com [nbinno.com]

- 14. This compound,cas:4253-34-3,MTAS Hengda Chemical [hengdasilane.com]

- 15. METHYL TRI ACETOXY SILANE_ [blueskychemical.com]

IUPAC name for Methyltriacetoxysilane

An In-depth Technical Guide to Methyltriacetoxysilane

This compound, a versatile organosilicon compound, is central to numerous industrial and research applications. Its unique molecular structure, featuring a silicon atom bonded to a methyl group and three acetoxy groups, imparts a dual reactivity that makes it an invaluable crosslinking agent and surface modifier. The accepted IUPAC name for this compound is Silanetriol, methyl-, triacetate .

| Identifier | Value |

| IUPAC Name | Silanetriol, methyl-, triacetate |

| Synonyms | Methylsilanetriyl triacetate, Triacetoxy(methyl)silane[1] |

| CAS Number | 4253-34-3 |

| Molecular Formula | C₇H₁₂O₆Si |

| Molecular Weight | 220.25 g/mol |

Physicochemical Properties

This compound is typically a colorless to light yellow transparent liquid with a strong, acrid odor of acetic acid due to its hydrolysis in the presence of moisture.

| Property | Value |

| Melting Point | 40-45 °C[2] |

| Boiling Point | 94-95 °C at 9 mmHg[2] |

| Density | 1.20 g/mL at 20 °C[2] |

| Solubility | Soluble in many organic solvents like alcohols, ethers, and hydrocarbons. |

| Acute Oral Toxicity (LD50, rat) | 1602 - 2850 mg/kg[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of methyltrichlorosilane (B1216827) with either acetic acid or acetic anhydride (B1165640).[4][5][6] The reaction with acetic anhydride is often preferred as it avoids the production of corrosive hydrochloric acid as a by-product.[4]

Experimental Protocol: Synthesis from Methyltrichlorosilane and Acetic Acid

This protocol is based on the procedure outlined by the University of Wuppertal.[5]

Materials and Chemicals:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Acetic acid (CH₃COOH)

-

Acetic anhydride ((CH₃CO)₂O)

-

50 ml round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirring

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure:

-

The entire experiment must be conducted in a fume hood due to the corrosive and volatile nature of the reactants and products.[5]

-

Set up the reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer bar, a reflux condenser, and a heating source.

-

In the round-bottom flask, combine 2.5 ml of acetic acid, 0.83 ml of acetic anhydride, and 0.8 ml of trichloromethylsilane.[5]

-

Heat the mixture to a temperature of 120-130 °C under reflux with continuous stirring.[5]

-

The reaction is typically allowed to proceed for approximately 15 minutes.[5]

-

During the reaction, the chlorine atoms on the trichloromethylsilane are substituted by acetoxy groups, releasing hydrogen chloride gas.[5] The acetic anhydride is added to react with any moisture present, preventing premature hydrolysis of the product.[5]

-

After the reaction is complete, the apparatus is cooled, and the liquid product mixture, containing triacetoxymethylsilane, is decanted and stored in a moisture-free environment.[5] The total duration of the experiment is approximately 40 minutes.[5]

Core Reactivity: Hydrolysis and Condensation

A key characteristic of this compound is its reactivity with water. It readily undergoes hydrolysis in the presence of moisture, liberating acetic acid and forming reactive silanol (B1196071) (Si-OH) groups. These silanol intermediates are unstable and quickly undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, resulting in a cross-linked polymer network. This process is fundamental to its application as a curing agent in silicone sealants.[7]

The overall reaction can be summarized as follows:

-

Hydrolysis: CH₃Si(OCOCH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃COOH

-

Condensation: 2CH₃Si(OH)₃ → (HO)₂Si(CH₃)-O-(CH₃)Si(OH)₂ + H₂O

This condensation continues to form a three-dimensional polysiloxane network.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in various industrial and research settings.

-

Crosslinking Agent: Its most prominent use is as a crosslinking agent for room-temperature vulcanizing (RTV) silicone sealants and adhesives.[7] The hydrolysis and condensation reactions lead to the curing of the silicone polymer, providing durable and flexible seals with excellent adhesion to a variety of substrates.[7][8]

-

Surface Modifier and Coupling Agent: this compound is employed to modify the surface of inorganic materials, such as glass and metals, to improve their compatibility and adhesion with organic polymers.[9][10] This is crucial in the manufacturing of composite materials.

-

Drug Development and Biomedical Applications: In the medical field, its biocompatibility and ability to form stable silicone structures have led to its use in creating medical-grade silicones for applications like facial prostheses.[8] Furthermore, its surface-modifying properties are being explored for the functionalization of nanoparticles in drug delivery systems to enhance drug loading capacity and control release profiles.[8]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[11] It is also a respiratory irritant.[3] The compound reacts with moisture in the air to release acetic acid, which contributes to its corrosive properties.[11]

Handling Precautions:

-

Work in a well-ventilated area or under a fume hood.[5]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[5][11]

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place, away from moisture and incompatible materials such as alcohols, alkalis, and oxidizing agents.[10][11]

In case of exposure, immediate first aid is necessary. For skin contact, flush with copious amounts of water, and for eye contact, rinse immediately with water for at least 15 minutes and seek prompt medical attention.[11]

References

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. This compound | 4253-34-3 [chemicalbook.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. US3974198A - Process for producing this compound - Google Patents [patents.google.com]

- 5. Experiments - Synthesis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]

- 6. chembk.com [chembk.com]

- 7. marketpublishers.com [marketpublishers.com]

- 8. This compound CAS 4253-34-3|Crosslinking Agent [benchchem.com]

- 9. This compound,cas:4253-34-3,MTAS Hengda Chemical [hengdasilane.com]

- 10. This compound Cas 4253-34-3, MTAS SILANE | Co-Formula Manufacturer [cfmats.com]

- 11. gelest.com [gelest.com]

An In-depth Technical Guide on Methyltriacetoxysilane

This guide provides an overview of the fundamental physicochemical properties of methyltriacetoxysilane, a compound of significant interest to researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an organosilicon compound that serves as a versatile cross-linking agent and adhesion promoter in various industrial and scientific applications. Its core molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₆Si | [1][2][3] |

| Linear Formula | (CH₃CO₂)₃SiCH₃ | [4] |

| Molecular Weight | 220.25 g/mol | [1][3][4] |

| Alternate Molecular Weight | 220.2521 g/mol | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as those utilized by the National Institute of Standards and Technology (NIST), typically involve a combination of mass spectrometry and elemental analysis.

Mass Spectrometry for Molecular Weight Determination:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, often using electron ionization (EI).

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak in the spectrum corresponds to the molecular weight of the compound.

Elemental Analysis for Molecular Formula Determination:

-

Combustion: A precisely weighed sample of this compound is combusted in a furnace with excess oxygen.

-

Gas Separation: The combustion products (CO₂, H₂O, and SiO₂) are passed through a series of absorbent traps to separate them.

-

Quantification: The mass of each trapped component is determined, from which the percentage composition of carbon, hydrogen, and silicon in the original sample can be calculated.

-

Formula Determination: The empirical formula is determined from the percentage composition, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is established.

Logical Relationship of this compound Properties

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.

References

An In-depth Technical Guide to the Solubility of Methyltriacetoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyltriacetoxysilane (MTA) in various organic solvents. Due to its reactive nature, particularly its sensitivity to moisture, understanding its solubility characteristics is crucial for its application in coatings, adhesives, and as a precursor in chemical synthesis.[1][2] This document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| CAS Number | 4253-34-3 |

| Molecular Formula | C₇H₁₂O₆Si |

| Molecular Weight | 220.25 g/mol [2] |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Melting Point | 40-45 °C[2][3][4] |

| Boiling Point | 94-95 °C at 9 mmHg[2][4] |

| Density | 1.20 g/mL at 20 °C[1][4] |

| Vapor Pressure | 0.26 hPa at 20 °C[5] |

| Flash Point | 185 °F (85 °C)[1][6] |

| Hydrolytic Sensitivity | Reacts with water and moisture.[1][7] |

Solubility of this compound

This compound's solubility is dictated by its molecular structure, which includes a central silicon atom, a methyl group, and three acetoxy groups. The acetoxy groups are prone to hydrolysis in the presence of moisture, which can influence solubility measurements.[2]

Quantitative solubility data for this compound in organic solvents is not widely available in public literature. The following table summarizes the known quantitative and qualitative solubility information.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 1000 g/L[1][2] | 20 | Reacts slowly with water, leading to hydrolysis.[1][7] This value may not be fully representative of a stable solution. |

| Methanol | Soluble[1][2] | Not Specified | Quantitative data not available. |

| Ethanol | Soluble[1] | Not Specified | Quantitative data not available. |

| Acetone | Soluble[1] | Not Specified | Quantitative data not available. |

| Toluene | Soluble[1] | Not Specified | Quantitative data not available. |

| Ethers | Soluble[1] | Not Specified | Includes a general class of solvents; specific ethers not detailed. |

| Hydrocarbons | Soluble[1] | Not Specified | Includes a general class of solvents; specific hydrocarbons not detailed. |

This compound is generally soluble in a range of common organic solvents.[1] This is attributed to the organic nature of the methyl and acetoxy groups. Its solubility in non-polar to moderately polar aprotic solvents is expected to be favorable. However, in protic solvents like alcohols, while it may be soluble, the potential for reaction (transesterification) should be considered, especially over extended periods or at elevated temperatures.

Experimental Protocols for Solubility Determination

Given the moisture-sensitive nature of this compound, all experiments should be conducted under anhydrous conditions, for instance, in a glovebox or using Schlenk line techniques.

This method provides a quick assessment of solubility at a specific concentration.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Dry glass vials with caps

-

Pipettes or syringes for solvent and solute addition

-

Vortex mixer

Procedure:

-

In a dry vial, add a specific volume (e.g., 1 mL) of the anhydrous organic solvent.

-

To this, add a predetermined amount of this compound (e.g., to achieve a 10% w/v concentration).

-

Securely cap the vial and vortex for 1-2 minutes.

-

Visually inspect the solution against a light source.

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: Some of the solute dissolves, but undissolved solid or an oily phase remains.

-

Insoluble: The solute does not dissolve and remains as a separate phase.

-

-

Record the observations for each solvent.

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Sealable, temperature-controlled shaker bath or incubator

-

Dry, sealed flasks or vials

-

Analytical balance

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealable flask. The excess solid ensures that a saturated solution is formed.

-

Seal the flask tightly and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure excess solid remains.

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it.

-

The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited in the public domain, it is qualitatively understood to be soluble in a variety of common non-protic organic solvents. For precise applications, it is highly recommended that researchers determine the solubility in their specific solvent systems using the detailed protocols provided in this guide, paying close attention to the compound's moisture sensitivity. The provided workflow offers a systematic approach to achieving reliable and reproducible solubility data.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Discussion On The Solubility Of Silane And Related Issues - KBR [hskbrchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. rheolution.com [rheolution.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organosilicon compounds [m.chemicalbook.com]

Thermal stability of Methyltriacetoxysilane

An In-depth Technical Guide to the Thermal Stability of Methyltriacetoxysilane

Introduction

This compound (MTAS), with the chemical formula CH₃Si(OCOCH₃)₃, is an organosilicon compound widely utilized as a crosslinking agent in the production of room-temperature-vulcanizing (RTV) silicone sealants and adhesives.[1][2][3] Its molecular structure features a central silicon atom bonded to one methyl group and three hydrolyzable acetoxy groups. This functionality allows it to react with moisture to form reactive silanol (B1196071) groups (Si-OH), which subsequently condense to create stable siloxane (Si-O-Si) networks.[1] This crosslinking process, which releases acetic acid as a byproduct, is fundamental to the curing of many silicone-based materials.[3]

While highly effective as a crosslinker, the stability of this compound, particularly its response to thermal stress and moisture, is a critical consideration for researchers and professionals in material science and chemical synthesis. This guide provides a comprehensive overview of the thermal stability of MTAS, summarizing available data, outlining potential decomposition pathways, and presenting standardized experimental protocols for its analysis.

Physicochemical and Thermal Properties

The thermal behavior of this compound is characterized by its sensitivity to both heat and moisture. Under strictly anhydrous conditions and in sealed containers, it is considered stable.[4] However, exposure to heat, open flames, or sparks can initiate decomposition.[4] The presence of moisture significantly accelerates its breakdown through hydrolysis.[4][5]

Data Summary The following table summarizes key quantitative data related to the thermal stability and physical properties of this compound. It should be noted that some values are reported for mixtures containing MTAS.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₆Si | [1] |

| Molecular Weight | 220.25 g/mol | [1] |

| Appearance | Colorless to yellowish liquid with a strong acetic acid odor | [1] |

| Melting Point | < -30°C | [6] |

| Boiling Point | 120°C to 160°C (Decomposes/hydrolyzes before boiling) | [6] |

| Flash Point | 85 °C / 185 °F | [7] |

| Auto-ignition Temp. | > 250°C (for a mixture containing MTAS) | [6] |

Decomposition Pathways

The decomposition of this compound can proceed through two primary pathways: hydrolytic decomposition, which is triggered by water, and thermal decomposition, which occurs at elevated temperatures under anhydrous conditions.

Hydrolytic Decomposition

This is the most prevalent and rapid degradation pathway for MTAS. In the presence of water or atmospheric moisture, the acetoxy groups undergo hydrolysis to release acetic acid and form methylsilanetriol (B1219558). The highly reactive silanol groups on methylsilanetriol then undergo self-condensation to form a polysiloxane network (a silicone resin) and water.[1][5]

Thermal Decomposition

Under anhydrous conditions, elevated temperatures can cause the thermal degradation of this compound. While a detailed mechanism is not extensively published, the identified hazardous decomposition products include acetic acid, acetic anhydride, and other organic acid vapors.[4] This suggests a pathway involving the intramolecular or intermolecular elimination of these products, potentially leading to the formation of siloxane or silicon carbide-like structures at higher temperatures.

Experimental Analysis Protocols

To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.[8][9] The following sections provide generalized protocols for these analyses, which should be adapted based on the specific instrumentation and research objectives.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is used to determine the temperatures at which decomposition and volatilization occur.

Generalized TGA Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Select an appropriate crucible, typically alumina (B75360) or platinum.[11]

-

Sample Preparation: In a controlled environment (e.g., a glove box with an inert atmosphere) to minimize premature hydrolysis, place a small amount of this compound (typically 5-10 mg) into the tared TGA crucible.

-

Atmosphere and Flow Rate: Purge the TGA furnace with a dry, inert gas (e.g., nitrogen or argon) at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative or hydrolytic side reactions.[12]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600-800°C).[10]

-

-

Data Analysis: Plot the sample mass (or mass percentage) versus temperature. The resulting thermogram will show mass loss steps corresponding to volatilization and decomposition events. The onset temperature of each mass loss step indicates the initiation of a thermal event.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows.

Generalized DSC Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: In a controlled inert atmosphere, hermetically seal a small amount of this compound (typically 2-5 mg) in an aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Atmosphere: Maintain a dry, inert gas purge (e.g., nitrogen at 50 mL/min) in the DSC cell throughout the experiment.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50°C) to observe any low-temperature transitions.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature that is beyond the decomposition temperature identified by TGA.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) provide information on the temperatures and enthalpies of these transitions.

Conclusion

The thermal stability of this compound is a critical parameter governed by its high reactivity towards moisture and its susceptibility to decomposition at elevated temperatures. The primary degradation pathway under ambient conditions is rapid hydrolysis, yielding acetic acid and a polysiloxane network. Under anhydrous conditions, thermal decomposition results in the formation of acetic acid, acetic anhydride, and other organic vapors. A thorough understanding and quantitative characterization of these behaviors, using standard analytical techniques like TGA and DSC, are essential for the proper handling, storage, and application of this important industrial crosslinking agent.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound Cas 4253-34-3, MTAS SILANE | Co-Formula Manufacturer [cfmats.com]

- 3. Acetoxy Silanes â High-Performance Silane Coupling Agents [osisilicones.com]

- 4. gelest.com [gelest.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Mixture Of N-Propyltriacetoxysilane And this compound MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 7. fishersci.com [fishersci.com]

- 8. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. epfl.ch [epfl.ch]

- 12. researchgate.net [researchgate.net]

- 13. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyltriacetoxysilane